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Cat. No.: B1284664 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data

for 1-Propionylpiperidine-3-carboxylic acid, a key heterocyclic compound of interest in

medicinal chemistry and drug development. Due to the limited availability of experimental

spectra for this specific molecule, this document presents predicted Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on the analysis of

analogous structures and established spectroscopic principles. Detailed, generalized

experimental protocols for obtaining such data are also provided to aid researchers in their

laboratory work.

Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 1-Propionylpiperidine-3-
carboxylic acid. These predictions are derived from known data for similar piperidine

derivatives, carboxylic acids, and amides, offering a reliable reference for spectral analysis.

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
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Protons
Chemical Shift
(δ, ppm)

Multiplicity Integration Notes

COOH 12.0 - 13.0 br s 1H

Chemical shift is

concentration

and temperature

dependent;

exchangeable

with D₂O.

H2ax, H6ax 3.8 - 4.1 m 2H

Deshielded due

to the adjacent

propionyl group.

H2eq, H6eq 2.8 - 3.2 m 2H

Shielded relative

to their axial

counterparts.

H3 2.4 - 2.7 m 1H

Methine proton

adjacent to the

carboxylic acid.

CH₂ (propionyl) 2.2 - 2.4 q 2H

Quartet due to

coupling with the

methyl protons.

H4, H5 1.4 - 1.9 m 4H

Methylene

protons of the

piperidine ring.

CH₃ (propionyl) 0.9 - 1.1 t 3H

Triplet due to

coupling with the

methylene

protons.

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
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Carbon Chemical Shift (δ, ppm) Notes

COOH 174 - 176 Carboxylic acid carbonyl.

C=O (propionyl) 171 - 173 Amide carbonyl.

C2, C6 45 - 50
Piperidine ring carbons

adjacent to nitrogen.

C3 38 - 42
Piperidine ring carbon

attached to the carboxylic acid.

CH₂ (propionyl) 27 - 31
Methylene carbon of the

propionyl group.

C4, C5 23 - 28 Piperidine ring carbons.

CH₃ (propionyl) 9 - 12
Methyl carbon of the propionyl

group.

Table 3: Predicted Infrared (IR) Spectroscopy Data
Functional Group

Characteristic
Absorption (cm⁻¹)

Intensity Notes

O-H (Carboxylic Acid) 2500 - 3300 Broad

Very broad due to

hydrogen bonding.[1]

[2][3]

C-H (Aliphatic) 2850 - 2960 Medium-Strong

Stretching vibrations

of CH₂, and CH₃

groups.

C=O (Carboxylic Acid) 1700 - 1725 Strong
Carbonyl stretch.[1][2]

[3]

C=O (Amide) 1630 - 1660 Strong Amide I band.

C-N (Amide) 1200 - 1300 Medium Amide III band.

C-O (Carboxylic Acid) 1210 - 1320 Medium-Strong Stretching vibration.[2]

O-H (Carboxylic Acid) 900 - 960 Broad Out-of-plane bend.[2]
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Table 4: Predicted Mass Spectrometry (MS) Data
m/z Ion Notes

185 [M]⁺ Molecular ion peak.

140 [M - COOH]⁺
Loss of the carboxylic acid

group.[4]

128 [M - C₃H₅O]⁺
Alpha-cleavage with loss of the

propionyl group.

112 [M - COOH - C₂H₄]⁺
Subsequent loss of ethylene

from the piperidine ring.

84 [C₅H₁₀N]⁺

Piperidine ring fragment after

loss of propionyl and carboxyl

groups.

57 [C₃H₅O]⁺ Propionyl cation.

Experimental Protocols
The following are detailed, generalized methodologies for acquiring high-quality spectroscopic

data for 1-Propionylpiperidine-3-carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:

Weigh approximately 5-10 mg of 1-Propionylpiperidine-3-carboxylic acid.

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃,

or D₂O). DMSO-d₆ is often preferred for observing the exchangeable proton of the

carboxylic acid.[5]

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not

already present in the solvent.

Transfer the solution to a 5 mm NMR tube.
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¹H NMR Acquisition:

Spectrometer: 400 MHz or higher field strength NMR spectrometer.

Pulse Program: Standard single-pulse experiment (zg30).

Spectral Width: 0-14 ppm.

Acquisition Time: 2-4 seconds.

Relaxation Delay: 1-5 seconds.

Number of Scans: 16-64 scans, depending on sample concentration.

¹³C NMR Acquisition:

Pulse Program: Standard proton-decoupled experiment (zgpg30).

Spectral Width: 0-200 ppm.

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: 1024-4096 scans, due to the lower natural abundance of ¹³C.[6]

Infrared (IR) Spectroscopy
Sample Preparation:

Solid Sample (KBr Pellet): Grind a small amount of the sample with dry potassium

bromide (KBr) and press into a thin, transparent disk.

Solid Sample (ATR): Place a small amount of the solid sample directly onto the Attenuated

Total Reflectance (ATR) crystal.

Liquid/Solution Sample: A thin film of the sample can be placed between two salt plates

(e.g., NaCl or KBr), or a solution can be prepared in a suitable solvent (e.g., CCl₄) and

placed in a liquid cell.[7]
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Data Acquisition:

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.[8][9]

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

A background spectrum of the empty sample holder (or pure solvent) should be collected

and subtracted from the sample spectrum.

Mass Spectrometry (MS)
Sample Preparation:

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile

solvent such as methanol, acetonitrile, or a mixture of water and an organic solvent.[10]

Data Acquisition:

Mass Spectrometer: A variety of mass spectrometers can be used, such as Electrospray

Ionization (ESI) or Electron Ionization (EI) sources coupled with a quadrupole, time-of-

flight (TOF), or Orbitrap mass analyzer.[11][12]

Ionization Mode: Positive or negative ion mode can be selected depending on the

analyte's properties. For a carboxylic acid, both modes can be informative.

Mass Range: Scan a wide mass range (e.g., m/z 50-500) to detect the molecular ion and

fragment ions.

Fragmentation: For structural elucidation, tandem mass spectrometry (MS/MS) can be

performed by selecting the molecular ion and subjecting it to collision-induced dissociation

(CID).

Visualizations
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Workflow for Spectroscopic Analysis
The following diagram illustrates a general workflow for the spectroscopic analysis and

structural elucidation of a chemical compound like 1-Propionylpiperidine-3-carboxylic acid.
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Caption: General workflow for spectroscopic analysis.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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